5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside

Vue d'ensemble

Description

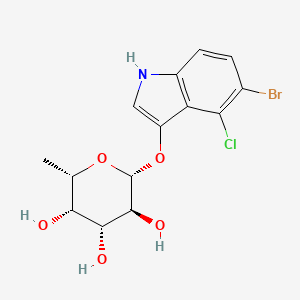

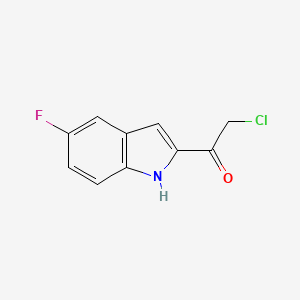

5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside is a substrate for various enzymes . When these enzymes cleave the glycosidic bond, it gives 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerizes to give an intensely blue product .

Synthesis Analysis

The compound is synthesized by the action of enzymes such as beta-galactosidase and beta-glucosidase . These enzymes cleave the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerizes to give an intensely blue product .Molecular Structure Analysis

The molecular formula of 5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside is C14H15BrClNO6 . The molecular weight is 408.63 g/mol .Chemical Reactions Analysis

The compound is a substrate for various enzymes, including beta-galactosidase and beta-glucosidase . These enzymes cleave the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerizes to give an intensely blue product .Physical And Chemical Properties Analysis

The compound is a white to off-white crystalline powder . It is soluble in DMF . The storage temperature is -20°C .Applications De Recherche Scientifique

Enzyme Substrate for Beta-Galactosidase

This compound serves as a substrate for the enzyme beta-galactosidase. When the enzyme cleaves the glycosidic bond, it produces 5-bromo-4-chloro-3-hydroxy-1H-indole, which dimerizes to form an intensely blue product. This reaction is utilized in histochemistry and bacteriology to detect the activity of beta-galactosidase .

Molecular Biology Cloning Applications

In molecular biology, it is used as a histochemical substrate for β-galactosidase in cloning applications. The cleavage of this compound by β-galactosidase yields an insoluble blue precipitate, indicating the presence and activity of the enzyme .

Identification of Escherichia coli

A derivative of this compound, 5-bromo-4-chloro-3-indoxyl-beta-D-glucuronide, has been found useful for the rapid and specific identification of Escherichia coli in sanitary analyses of shellfish and wastewater. It allows for differential identification based on the color change upon enzymatic reaction .

Chromogenic Substrate for β-D-Xylosidase

Another derivative, 5-Bromo-4-chloro-3-indoxyl-β-D-xylopyranoside, acts as a chromogenic substrate for β-D-xylosidase. The enzyme cleavage results in a blue precipitate, which is used to detect the presence and activity of β-D-xylosidase .

Mécanisme D'action

Target of Action

The primary target of 5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside is the enzyme β-D-fucosidase . This enzyme plays a crucial role in the metabolism of fucose, a hexose deoxy sugar that is involved in various biological processes.

Mode of Action

5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside acts as a chromogenic substrate for β-D-fucosidase . When this compound is cleaved by the enzyme, it generates a blue-colored product . This color change allows for the detection and quantification of β-D-fucosidase activity.

Result of Action

The cleavage of 5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside by β-D-fucosidase results in a blue-colored product . This color change can be used to detect and quantify the activity of β-D-fucosidase, providing a measure of fucose metabolism in the sample.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2R,3S,4R,5S,6S)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrClNO5/c1-5-11(18)12(19)13(20)14(21-5)22-8-4-17-7-3-2-6(15)10(16)9(7)8/h2-5,11-14,17-20H,1H3/t5-,11+,12+,13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYJTGDNFZJYFN-FAKBCLHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40925086 | |

| Record name | 5-Bromo-4-chloro-1H-indol-3-yl 6-deoxyhexopyranosido(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside | |

CAS RN |

125328-84-9 | |

| Record name | beta-L-Galactopyranoside, 5-bromo-4-chloro-1H-indol-3-yl 6-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125328849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-4-chloro-1H-indol-3-yl 6-deoxyhexopyranosido(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H-azeto[1,2-f]pteridine](/img/structure/B571242.png)

![a-D-Glucopyranoside,methyl 4-O-[2-O-acetyl-6-methyl-3-O-(phenylmethyl)-a-L-idopyranuronosyl]-2-deox](/img/structure/B571245.png)